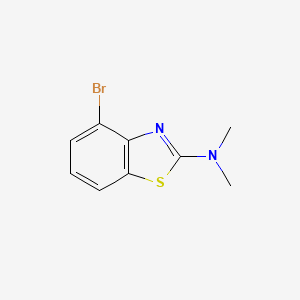

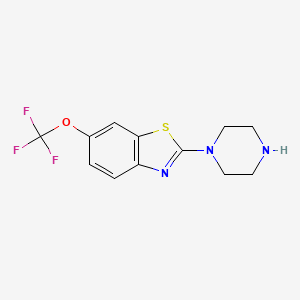

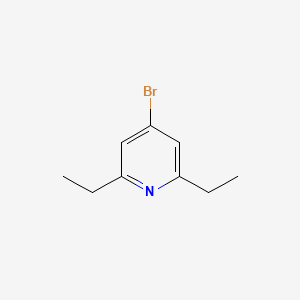

![molecular formula C14H13NO2S B1519832 (2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone CAS No. 893387-73-0](/img/structure/B1519832.png)

(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone

Vue d'ensemble

Description

The compound 2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide is a solid substance with a molecular weight of 198.25 . It is stored in a dark place, sealed in dry, at 2-8°C . Another related compound is Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate , which is also a solid substance with a molecular weight of 227.28 . It is stored in a dark place, in an inert atmosphere, under -20°C .

Molecular Structure Analysis

The InChI code for 2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide is 1S/C8H10N2O2S/c9-7(11)6-4-1-2-12-3-5(4)13-8(6)10/h1-3,10H2,(H2,9,11) . For Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, the InChI code is 1S/C10H13NO3S/c1-2-14-10(12)8-6-3-4-13-5-7(6)15-9(8)11/h2-5,11H2,1H3 .

Applications De Recherche Scientifique

Spectroscopic Properties and Computational Analysis

(3-Amino-Substituted-Thieno[2,3-b] Pyridine/Quinolin-2-yl)(Phenyl)Methanones have been studied for their electronic absorption, excitation, and fluorescence properties in solvents of varying polarity and hydrogen-bonding abilities. The compounds exhibit dual fluorescence with weak charge transfer separation in non-polar and polar protic/aprotic solvents. Quantum chemistry calculations reveal the existence of compounds in anti and syn rotamers, with the anti-structure being stabilized by intramolecular NH…O hydrogen bonds, affecting the energy of the HOMO-1 molecular orbital. Methyl/alkyl substitution in the pyridyl-thiophene ring contributes to σ-π hyper-conjugation and destabilization of the HOMO-1 MO’s, indicating the importance of structural and environmental effects on the spectroscopic properties of these compounds (Al-Ansari, 2016).

Synthesis and Structural Characterization

Various research efforts have been dedicated to the synthesis and structural characterization of compounds with similar structural motifs:

Synthesis of Novel Central Nervous System Depressants : A series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones were synthesized, demonstrating central nervous system depressant activity, potential anticonvulsant properties, low acute toxicity, and potential antipsychotic effects. This highlights the relevance of these compounds in pharmaceutical research (Butler, Wise, & Dewald, 1984).

Synthesis of Antimicrobial and Antitumoral Agents : Compounds with similar structural frameworks have been synthesized and evaluated for their antimicrobial and antitumoral activities. This includes the discovery of a new type of cytotoxic agent selective against a tumorigenic cell line, indicating the potential of these compounds in therapeutic applications (Hayakawa et al., 2004).

Development of Schiff Bases for Metal Ion Sensing : Schiff bases derived from similar compounds have been developed as colorimetric sensors for Fe(III) and "turn-on" fluorescent sensors for Al(III). These findings suggest the application of these compounds in analytical chemistry and environmental monitoring (Soufeena & Aravindakshan, 2019).

Electrochemical Synthesis and Biological Properties : Novel substituted compounds have been synthesized through electrochemical methods and evaluated for their antimicrobial activities, further underscoring the versatility of these compounds in various research fields (Ashok et al., 2017).

Mécanisme D'action

Safety and Hazards

For 2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide, the hazard statements are H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . For Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, the hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

Propriétés

IUPAC Name |

(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c15-14-12(10-6-7-17-8-11(10)18-14)13(16)9-4-2-1-3-5-9/h1-5H,6-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXAWZKBPCFXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=C(S2)N)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670648 | |

| Record name | (2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone | |

CAS RN |

893387-73-0 | |

| Record name | (2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

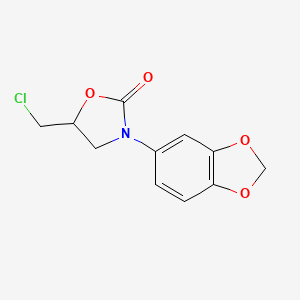

![N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B1519760.png)

![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)